molecular formula C10H11N B158966 4-Methyl-5,6-dihydroquinoline CAS No. 133092-25-8

4-Methyl-5,6-dihydroquinoline

Cat. No. B158966
CAS RN: 133092-25-8
M. Wt: 145.2 g/mol
InChI Key: HIVJVMNCXCNYCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-5,6-dihydroquinoline is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. This compound is known for its unique structure and properties, which make it an attractive candidate for research and development.

Mechanism of Action

The mechanism of action of 4-Methyl-5,6-dihydroquinoline is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. This compound has been shown to inhibit the activity of acetylcholinesterase, which is an enzyme that breaks down the neurotransmitter acetylcholine. It has also been shown to bind to the dopamine receptor and the α7 nicotinic acetylcholine receptor, which are involved in the regulation of various physiological processes.
Biochemical and Physiological Effects
4-Methyl-5,6-dihydroquinoline has been shown to have various biochemical and physiological effects in the body. In vitro studies have shown that this compound has antioxidant, antimicrobial, and anti-inflammatory properties. In vivo studies have shown that it can improve cognitive function, reduce oxidative stress, and protect against neurodegeneration. However, further studies are needed to fully understand the biochemical and physiological effects of 4-Methyl-5,6-dihydroquinoline.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-Methyl-5,6-dihydroquinoline in lab experiments is its unique structure and properties, which make it an attractive candidate for research and development. This compound is relatively easy to synthesize and purify, which makes it readily available for use in various experiments. However, one of the limitations of using this compound is its potential toxicity and side effects, which need to be carefully monitored and studied in order to ensure its safety and efficacy.

Future Directions

There are several future directions for the research and development of 4-Methyl-5,6-dihydroquinoline. One potential direction is the optimization of its synthesis method to improve its yield and purity. Another direction is the investigation of its potential as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of this compound, which could lead to the development of new therapeutic strategies and treatments. Finally, the potential applications of 4-Methyl-5,6-dihydroquinoline in material science and organic synthesis should also be further explored and optimized.

Scientific Research Applications

4-Methyl-5,6-dihydroquinoline has been widely studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, this compound has been investigated for its potential as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In material science, 4-Methyl-5,6-dihydroquinoline has been studied for its potential applications in the development of organic semiconductors, liquid crystals, and OLEDs. In organic synthesis, this compound has been used as a building block for the synthesis of various compounds, including heterocyclic compounds, alkaloids, and natural products.

properties

CAS RN

133092-25-8

Product Name

4-Methyl-5,6-dihydroquinoline

Molecular Formula

C10H11N

Molecular Weight

145.2 g/mol

IUPAC Name

4-methyl-5,6-dihydroquinoline

InChI

InChI=1S/C10H11N/c1-8-6-7-11-10-5-3-2-4-9(8)10/h3,5-7H,2,4H2,1H3

InChI Key

HIVJVMNCXCNYCH-UHFFFAOYSA-N

SMILES

CC1=C2CCC=CC2=NC=C1

Canonical SMILES

CC1=C2CCC=CC2=NC=C1

synonyms

Quinoline, 5,6-dihydro-4-methyl- (9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

The crude product of Step 5 (10.8 g, 40.0 mmol) was heated under reflux in toluene (100 m) for 30 min, cooled to room temperature, and extracted with 1N-HCl (3×50 ml). The extracts were basified with 10N-NaOH and extracted with dichloromethane (3×200 ml). The organic extracts were dried (MgSO4) and evaporated in vacuo to give an oil which was purified by chromatography (alumina; ether) to give the product (5.5 g, 95%) as an oil.
Name
crude product
Quantity
10.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
95%

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